4-Butoxy-3,5-difluorophenylboronic acid chemical structure and properties
4-Butoxy-3,5-difluorophenylboronic acid chemical structure and properties
An In-depth Technical Guide to 4-Butoxy-3,5-difluorophenylboronic acid: Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-Butoxy-3,5-difluorophenylboronic acid, a fluorinated organoboron compound of significant interest in contemporary organic synthesis and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to infer its chemical structure, physicochemical properties, and reactivity. A detailed exploration of its anticipated role in Suzuki-Miyaura cross-coupling reactions is presented, including a generalized experimental protocol. Safety and handling considerations are also discussed to ensure its proper use in a research and development setting.
Introduction: The Significance of Fluorinated Phenylboronic Acids in Modern Chemistry
The incorporation of fluorine atoms into organic molecules can profoundly influence their biological and chemical properties. In the realm of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. Phenylboronic acids, and their derivatives, are indispensable reagents in synthetic organic chemistry, most notably for their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The convergence of these two fields has led to the emergence of fluorinated phenylboronic acids as highly valuable building blocks for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]
4-Butoxy-3,5-difluorophenylboronic acid combines the advantageous electronic properties of a difluorinated phenyl ring with the steric and electronic contributions of a butoxy group. This unique combination makes it a promising reagent for the synthesis of novel biaryl and heterocyclic structures.
Chemical Structure and Inferred Properties
The chemical structure of 4-Butoxy-3,5-difluorophenylboronic acid is characterized by a central benzene ring substituted with a boronic acid group [-B(OH)₂], a butoxy group (-O(CH₂)₃CH₃) at the 4-position, and two fluorine atoms at the 3 and 5-positions.
Figure 1: Chemical structure of 4-Butoxy-3,5-difluorophenylboronic acid.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Basis of Inference |
| Molecular Formula | C₁₀H₁₃BF₂O₃ | Calculated |
| Molecular Weight | 230.02 g/mol | Calculated |
| Appearance | White to off-white solid | General appearance of phenylboronic acids |
| Melting Point | Expected to be a solid with a defined melting point | Analogy with similar compounds like 3,5-Difluorophenylboronic acid (m.p. 210-217 °C)[3] |
| Solubility | Soluble in organic solvents like methanol, THF, and DMSO; likely sparingly soluble in water | General solubility of phenylboronic acids[4] |
| pKa | Expected to be lower than non-fluorinated analogues due to the electron-withdrawing nature of fluorine atoms. | The presence of fluorine atoms is known to lower the pKa of phenylboronic acids.[5] |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of 4-Butoxy-3,5-difluorophenylboronic acid is anticipated to follow established methods for the preparation of substituted phenylboronic acids. A common and effective route involves the lithiation of a corresponding aryl halide followed by quenching with a borate ester and subsequent hydrolysis.
Figure 2: Proposed synthetic pathway for 4-Butoxy-3,5-difluorophenylboronic acid.
Step-by-Step Methodology (Inferred):
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Starting Material Preparation: The synthesis would likely commence with the preparation of 1-bromo-4-butoxy-3,5-difluorobenzene.
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Lithiation: In an inert, anhydrous atmosphere (e.g., under nitrogen or argon), the starting aryl bromide would be dissolved in a dry ethereal solvent such as tetrahydrofuran (THF) and cooled to -78 °C.[5] A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise to effect a lithium-halogen exchange, forming the highly reactive organolithium intermediate.[6]
-
Borylation: The organolithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.[6] This forms a borate ester intermediate.
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Hydrolysis: The reaction mixture is allowed to warm to room temperature, and an acidic workup (e.g., with dilute hydrochloric acid) is performed to hydrolyze the borate ester, yielding the final 4-Butoxy-3,5-difluorophenylboronic acid product.[6] The product can then be purified by recrystallization or column chromatography.
Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for 4-Butoxy-3,5-difluorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, enabling the synthesis of a wide array of biaryl compounds.[7]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organohalide (R¹-X) to form a Pd(II) complex.
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Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the desired biaryl product (R¹-R²), regenerating the Pd(0) catalyst.
Figure 3: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the use of a phenylboronic acid in a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
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Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), 4-Butoxy-3,5-difluorophenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).[8]
-
Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[8]
-
Reaction: Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours) at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
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Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Safety and Handling
As with all chemical reagents, 4-Butoxy-3,5-difluorophenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Category | Precautionary Measures | Reference |
| Skin Irritation | Causes skin irritation. Wear protective gloves. | [9] |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side-shields or goggles. | [9] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. | [10] |
| Ingestion | May be harmful if swallowed. Wash hands thoroughly after handling. | [9] |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store under an inert atmosphere to prevent degradation.
Conclusion
4-Butoxy-3,5-difluorophenylboronic acid is a valuable, albeit not widely documented, building block for organic synthesis. Its unique electronic and steric properties make it a promising reagent for the construction of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This guide provides a foundational understanding of its structure, inferred properties, and potential applications, serving as a valuable resource for researchers in synthetic and medicinal chemistry.
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(4-Butoxy-2,3-difluorophenyl)boronic acid (Contains Varying Amounts Of Anhydride). PureSynth. [Link]
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{4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid Properties. EPA. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid. ResearchGate. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
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